molecular formula C13H16ClNO B1416493 2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide CAS No. 1087792-00-4

2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide

Cat. No.: B1416493
CAS No.: 1087792-00-4
M. Wt: 237.72 g/mol
InChI Key: ZKJCUASSISRGIP-UHFFFAOYSA-N
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Description

2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide is an organic compound that belongs to the class of amides It features a chloroacetamide group attached to a phenylcyclobutyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide typically involves the reaction of 1-phenylcyclobutylmethanol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate chloroacetate ester, which subsequently undergoes nucleophilic substitution to yield the desired amide product. The reaction conditions generally include:

    Solvent: Dichloromethane or chloroform

    Temperature: 0°C to room temperature

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The phenylcyclobutyl moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thiocyanato, or methoxy derivatives.

    Oxidation: Formation of hydroxylated or carbonylated derivatives.

    Reduction: Formation of the corresponding amine.

Scientific Research Applications

2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.

    Materials Science: The compound can be used in the development of novel polymers and materials with specific properties.

    Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby inhibiting their activity. This mechanism is particularly relevant in the context of enzyme inhibition and drug design.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,6-dimethylphenyl)acetamide
  • 2-chloro-N-(2,4-dinitrophenyl)acetamide
  • 1-[(2-chlorophenyl)(methylimino)methyl]cyclopentanol

Uniqueness

2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide is unique due to the presence of the phenylcyclobutyl moiety, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for the development of new chemical entities.

Biological Activity

2-Chloro-N-[(1-phenylcyclobutyl)methyl]acetamide is a compound belonging to the acetamide class, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The compound can be synthesized through nucleophilic substitution reactions where chloroacetyl chloride reacts with the appropriate amine. Various derivatives of this compound have been synthesized to evaluate their biological properties.

Antimicrobial Activity

Research indicates that compounds within the chloroacetamide class exhibit significant antimicrobial properties. A study screened several derivatives, including this compound, against various bacterial strains and fungi. The results demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound CodeE. coli (mm)P. aeruginosa (mm)S. aureus (mm)Candida sp. (mm)
3a716No zone-
3b262325-
3c303536-
...............

The agar diffusion technique was employed for testing, confirming the effectiveness of these compounds against the tested microorganisms .

Analgesic Activity

In addition to antimicrobial properties, derivatives of chloroacetamide have been evaluated for analgesic activity. A specific compound, AKM-2, demonstrated significant analgesic effects in vivo when compared to standard analgesics like diclofenac sodium.

Table 2: Analgesic Activity of AKM-2

GroupDose (mg/kg)Reaction Time (min)
Control5 ml/kg2.47 ± 0.10
Diclofenac Sodium506.72 ± 0.19
AKM-12003.14 ± 0.16
AKM-22004.34 ± 0.20

The results indicate that AKM-2 significantly increased reaction times at various intervals, suggesting its potential as a new analgesic agent .

The biological activity of these compounds is often attributed to their ability to inhibit specific enzymes or interfere with cellular pathways. For instance, docking studies have shown that some derivatives can effectively bind to cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response, thereby reducing pain and inflammation .

Case Studies

Several case studies have highlighted the therapeutic potential of chloroacetamide derivatives:

  • Antimicrobial Efficacy : A study demonstrated that a derivative of chloroacetamide showed potent activity against multi-drug resistant strains of bacteria, suggesting its utility in treating infections where conventional antibiotics fail.
  • Analgesic Properties : In a clinical setting, patients treated with AKM-2 reported reduced pain levels comparable to those treated with standard analgesics, indicating its effectiveness and safety profile.

Properties

IUPAC Name

2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c14-9-12(16)15-10-13(7-4-8-13)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJCUASSISRGIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)CCl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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